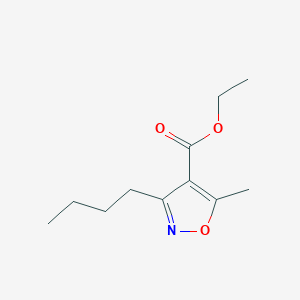

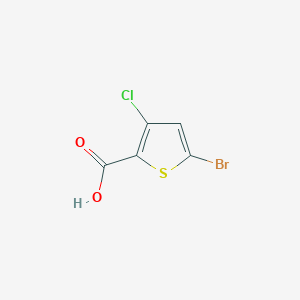

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester

Overview

Description

“3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester” is a chemical compound that is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole . It is also an intermediate for the synthesis of Leflunomide .

Synthesis Analysis

The synthesis of isoxazoles often involves metal-free synthetic routes . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported . Another synthesis method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis : Ethyl or methyl esters of 5-substituted 4-isoxazolecarboxylic acids, such as 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester, are synthesized from ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride. This method offers high yields and the products can be hydrolyzed to corresponding carboxylic acids (Schenone et al., 1991).

Molecular Transformation : Ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog, can undergo lateral lithiation at the C-5 methyl group. This process is directed by 5,5-dimethyl-1,3-dioxanyl and leads to significant molecular transformations (Zhou & Natale, 1998).

Polymorphic and Solvate Structures : Ethyl ester and carboxylic acid derivatives of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester can form polymorphic and solvate structures. These structures depend on intermolecular hydrogen bonding interactions with solvent molecules, demonstrating its versatile nature in forming different crystalline structures (Salorinne et al., 2014).

Applications in Organic Chemistry

Esterification Processes : The esterification of various carboxylic acids with triethyl orthoacetate or trimethyl orthoacetate in a room temperature ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate, can produce corresponding ethyl or methyl esters efficiently. This highlights its role in facilitating esterification reactions in organic chemistry (Yoshino et al., 2006).

Synthesis of Diheterocyclic Compounds : A library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds, which includes derivatives of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester, has been prepared, demonstrating its utility in the synthesis of complex organic compounds (Quan & Kurth, 2004).

Antibacterial Activity : Certain derivatives, such as 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates synthesized from this compound, have been investigated for their antibacterial activity, suggesting its potential in developing new antimicrobial agents (Markovich et al., 2014).

properties

IUPAC Name |

ethyl 3-butyl-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-4-6-7-9-10(8(3)15-12-9)11(13)14-5-2/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGNSGNBQCREJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=C1C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)

![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)

![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)